molecular formula C13H16O2 B1618290 2-Butenoic acid, 3-methyl-, 2-phenylethyl ester CAS No. 42078-65-9

2-Butenoic acid, 3-methyl-, 2-phenylethyl ester

Cat. No. B1618290
CAS RN: 42078-65-9
M. Wt: 204.26 g/mol
InChI Key: QTCRFFUEUAXZNW-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-methyl-2-butenoate, also known as 2-phenylethyl senecioate or fema 2869, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Phenylethyl 3-methyl-2-butenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Phenylethyl 3-methyl-2-butenoate has been primarily detected in urine. Within the cell, 2-phenylethyl 3-methyl-2-butenoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Phenylethyl 3-methyl-2-butenoate has a sweet, deep, and herbal taste.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

  • Fluorogenic Labeling : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been utilized as a fluorogenic labeling reagent in HPLC. This compound selectively reacts with biologically important thiols, such as glutathione and cysteine, to produce fluorescent adducts that are easily separable and detectable using reversed-phase HPLC and fluorimetric detection (Gatti et al., 1990).

Chemical Synthesis and Reaction Studies

  • Silicon-Directed Selective Gamma Substitution : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate undergoes selective reactions at specific carbon atoms when treated with Lewis acids and other compounds, highlighting a method of gamma substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).
  • Regioselective Deprotonation : The synthesis of E and Z esters of C–4 deuterated 3-methyl-2-butenoic acid from methyl acetoacetate demonstrates the regioselective deprotonation syn to the ester group under kinetic conditions (Harris & Weiler, 1984).

Organometallic Catalysis

  • Alkoxycarbonylation of Alkynes : The carbonylation of 2-butyne in the presence of methanol using a specific palladium-based catalytic system yields the methyl ester of (E)-2-methyl-2-butenoic acid. This process showcases the application in stereospecific synthesis involving cis stereochemistry (Scrivanti et al., 1998).

Atmospheric Chemistry

  • Gas-Phase Reaction Study with NO3 Radical : The study of the gas-phase reaction of the NO3 radical with α,β-unsaturated esters, including methyl 3-methyl-2-butenoate, provides insights into atmospheric chemistry and the effect of increased substitution at the carbon–carbon double bond (Canosa-mas et al., 2005).

Enantioselective Synthesis

  • Asymmetric Friedel-Crafts Alkylation : The Sc(III) triflate complex catalyzes the asymmetric Friedel–Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes. This process is crucial for producing enantioselectively 4,4-diaryl-2-oxo-butyric acid methyl esters (Faita et al., 2010).

properties

CAS RN

42078-65-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-phenylethyl 3-methylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

QTCRFFUEUAXZNW-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OCCC1=CC=CC=C1)C

Canonical SMILES

CC(=CC(=O)OCCC1=CC=CC=C1)C

density

1.011-1.019

Other CAS RN

42078-65-9

physical_description

Colourless oily liquid;  mild, deep-sweet, herbaceous-winey, discreetly floral balsamic odou

solubility

Insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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